molecular formula C20H23N3O2 B4387672 6-methyl-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-2-pyridinecarboxamide

6-methyl-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-2-pyridinecarboxamide

Cat. No. B4387672
M. Wt: 337.4 g/mol
InChI Key: UFQKIKKPGXBRRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-2-pyridinecarboxamide is a chemical compound that belongs to the class of pyridinecarboxamides. It is commonly referred to as JNJ-40411813 and has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of JNJ-40411813 involves its selective binding to the dopamine D3 receptor and inhibition of its activity. This results in a decrease in the release of dopamine in the brain, which is associated with the reward and reinforcement pathways. The inhibition of the dopamine D3 receptor by JNJ-40411813 has been shown to reduce the reinforcing effects of drugs of abuse and decrease drug-seeking behavior in animal models.
Biochemical and Physiological Effects:
JNJ-40411813 has been shown to have several biochemical and physiological effects, including the modulation of dopamine signaling, the regulation of neuronal activity, and the modulation of synaptic plasticity. It has also been shown to have anxiolytic and antidepressant-like effects in animal models. However, the exact mechanisms underlying these effects are still not fully understood and require further investigation.

Advantages and Limitations for Lab Experiments

One of the main advantages of JNJ-40411813 for lab experiments is its high selectivity for the dopamine D3 receptor, which allows for the specific targeting of this receptor and the study of its function. However, one of the limitations of JNJ-40411813 is its relatively low potency, which requires higher concentrations to achieve significant effects. This can increase the risk of off-target effects and limit its usefulness in certain experimental settings.

Future Directions

There are several future directions for the study of JNJ-40411813. One area of interest is the development of more potent and selective dopamine D3 receptor antagonists for the treatment of drug addiction and other psychiatric disorders. Another area of interest is the investigation of the role of the dopamine D3 receptor in other physiological and pathological processes, such as pain, inflammation, and cancer. Additionally, the development of new experimental models and techniques for the study of JNJ-40411813 and other dopamine D3 receptor antagonists will be crucial for advancing our understanding of their mechanisms of action and potential therapeutic applications.
In conclusion, JNJ-40411813 is a chemical compound with potential applications in scientific research, particularly in the areas of neuroscience, psychiatry, and pharmacology. Its selective binding to the dopamine D3 receptor and inhibition of its activity make it a promising candidate for the treatment of drug addiction and other psychiatric disorders. However, further research is needed to fully elucidate its mechanisms of action and potential therapeutic benefits.

Scientific Research Applications

JNJ-40411813 has been studied for its potential applications in several areas of scientific research, including neuroscience, psychiatry, and pharmacology. It has been shown to act as a potent and selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward, motivation, and addiction. JNJ-40411813 has also been studied for its potential therapeutic effects in the treatment of drug addiction, schizophrenia, and other psychiatric disorders.

properties

IUPAC Name

6-methyl-N-[5-oxo-1-(3-phenylpropyl)pyrrolidin-3-yl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-15-7-5-11-18(21-15)20(25)22-17-13-19(24)23(14-17)12-6-10-16-8-3-2-4-9-16/h2-5,7-9,11,17H,6,10,12-14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFQKIKKPGXBRRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)NC2CC(=O)N(C2)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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